molecular formula C18H18N2O2 B7472246 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide

1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide

Cat. No. B7472246
M. Wt: 294.3 g/mol
InChI Key: HVYJIVUGWHLSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide, also known as AMMI, is a synthetic compound that has been of significant interest in the field of scientific research. This molecule belongs to the class of indole derivatives and has been shown to exhibit various biochemical and physiological effects. The purpose of

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide is thought to prevent cancer cells from proliferating, leading to their eventual death.
Biochemical and Physiological Effects:
In addition to its potential as a cancer therapy, 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide has also been shown to exhibit various other biochemical and physiological effects. Studies have shown that 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide has been shown to have antioxidant properties, which may contribute to its potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide has been extensively studied, and its potential applications in cancer therapy and other areas of research have been well documented. However, one limitation of using 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research involving 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide. One potential area of research is the development of new analogs of 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide that exhibit improved cytotoxic activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide and its potential applications in the treatment of other diseases. Finally, research is needed to determine the optimal dosage and administration methods for 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide in order to maximize its potential therapeutic benefits.

Synthesis Methods

The synthesis of 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide involves the reaction of 4-methylacetanilide with isatin in the presence of acetic anhydride and glacial acetic acid. The resulting product is then subjected to reduction using sodium borohydride, which yields 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide as a white crystalline solid. This synthesis method has been well established in the literature and has been used to produce 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide in large quantities for scientific research purposes.

Scientific Research Applications

1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising areas of research has been in the field of cancer therapy. Studies have shown that 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide exhibits cytotoxic activity against cancer cells, particularly those of the breast, lung, and colon. Additionally, 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a potential candidate for cancer treatment.

properties

IUPAC Name

1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-3-6-16(7-4-12)19-18(22)15-5-8-17-14(11-15)9-10-20(17)13(2)21/h3-8,11H,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYJIVUGWHLSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide

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